(2S)-2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid
Overview
Description
(2S)-2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the piperidine ring. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid typically involves the following steps:
Protection of the Piperidine Nitrogen: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Amino Acid Backbone: The protected piperidine is then coupled with a suitable amino acid precursor. This can be done using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).
Deprotection: After the coupling reaction, the Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of automated peptide synthesizers for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the carbonyl group of the Boc protecting group. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of piperidine N-oxide derivatives.
Reduction: Conversion to the corresponding alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid is used as a building block for the synthesis of complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study the structure and function of proteins. It can be incorporated into peptides and proteins to investigate their biochemical properties and interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-(1-piperidinyl)propanoic acid: Lacks the Boc protecting group, making it more reactive.
(2S)-2-Amino-3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)propanoic acid: Contains a pyrrolidine ring instead of a piperidine ring, resulting in different steric and electronic properties.
Uniqueness
The presence of the Boc protecting group in (2S)-2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)propanoic acid provides stability during chemical reactions, making it a versatile intermediate in organic synthesis. Its chiral nature and ability to undergo various chemical transformations make it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-6-4-5-9(8-15)7-10(14)11(16)17/h9-10H,4-8,14H2,1-3H3,(H,16,17)/t9?,10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRSXDJTLOGDMW-AXDSSHIGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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